![molecular formula C15H18N4O B2595472 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1171383-65-5](/img/structure/B2595472.png)
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Routes and Antiviral Activities
A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles, which are relevant due to their significant antiviral activities against the H5N1 subtype of the influenza A virus. This research demonstrates the chemical versatility and potential biomedical applications of compounds structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, showcasing their relevance in developing antiviral agents (Hebishy et al., 2020).
Neuroleptic Properties Exploration
Another study explored the neuroleptic activity of benzamides, which shares a structural similarity with 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide. This investigation into benzamides and their derivatives demonstrates the compound's potential in the development of new drugs for psychosis treatment, highlighting its relevance in pharmaceutical research (Iwanami et al., 1981).
Electrophysiological Activities and Cardiac Applications
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds similar to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, highlights their potential as class III electrophysiological agents. This underscores the compound's importance in developing new treatments for cardiac arrhythmias, marking its significance in cardiovascular medicine (Morgan et al., 1990).
Antibacterial Applications
A study focusing on the synthesis and characterization of benzamide derivatives, including structures akin to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, revealed their antibacterial activity towards both gram-positive and gram-negative bacteria. This research highlights the compound's potential utility in combating bacterial infections, emphasizing its relevance in antimicrobial drug development (Adam et al., 2016).
Anti-fibrosis Drug Potential
Investigations into the pharmacokinetics, tissue distribution, and metabolism of novel ALK5 inhibitors structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide indicate their potential as effective oral anti-fibrotic drugs. These studies are crucial for understanding the compound's applications in treating fibrosis, demonstrating its significance in therapeutic development for fibrotic diseases (Kim et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-3-5-13(10-11)15(20)17-9-8-16-14-7-6-12(2)18-19-14/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYITYGJMKJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.